N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline
Description
Properties
IUPAC Name |
N-[(Z)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-18(2,3)13-4-10-16(11-5-13)26(24,25)17(21(22)23)12-20-15-8-6-14(19)7-9-15/h4-12,20H,1-3H3/b17-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJNMPBMGGXTRC-ATVHPVEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)F)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-fluoroaniline in the presence of a base to form an intermediate sulfonamide. This intermediate is then subjected to nitration and subsequent condensation reactions to introduce the nitroethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitroethenyl group can be reduced to an ethyl group.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of aniline derivatives.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
Chemistry
N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, such as:
- Oxidation : Reducing the nitro group to an amine.
- Reduction : Converting the nitroethenyl group to an ethyl group.
- Substitution Reactions : Replacing the fluoro group with other nucleophiles .
Biology
In biological research, this compound is investigated for its potential interactions with biomolecules. The presence of the nitroethenyl group allows it to form reactive intermediates that can interact with cellular components, potentially influencing biological pathways.
Medicine
This compound is explored for its therapeutic properties, particularly in:
- Anti-inflammatory Activities : The compound's structure may provide pathways for developing anti-inflammatory agents.
- Anticancer Activities : Preliminary studies suggest potential efficacy against various cancer cell lines, warranting further investigation .
Industry
This compound finds applications in developing advanced materials and chemical processes. Its unique chemical properties can enhance the performance of materials in various industrial applications, including coatings and polymers .
Case Studies
- Biological Activity Assessment
- Synthetic Methodology
Mechanism of Action
The mechanism of action of N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline involves its interaction with specific molecular targets. The nitroethenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The fluoroaniline moiety can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Key Properties :
- Lipophilicity : Enhanced by the 4-tert-butyl group, favoring membrane permeability.
The structural and functional analogs of N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline include sulfonamides, carbamates, and nitroethenyl derivatives. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity:
Table 1: Structural Analogs and Their Properties
Key Observations:
Substituent Effects on Activity: Halogenation significantly impacts biological efficacy. Chloro- and bromo-substituted anilines exhibit superior cholinesterase inhibition compared to 4-fluoroaniline derivatives . For instance, 4-trifluoromethyl carbamate (4c) demonstrated potent BChE inhibition (IC₅₀: 1.97 µM), outperforming non-halogenated analogs.
Electron-withdrawing groups (e.g., nitro, sulfonyl) in the target compound likely reduce nucleophilic reactivity compared to methoxy or methyl substituents .
Synthetic Yields and Feasibility :
- Sulfonamide derivatives (6c, 6d) achieved moderate yields (76–79%) via condensation, whereas carbamates (4c) and thiocarbamates (5) showed higher yields (85–90%) using coupling agents like EEDQ .
Table 2: Substituent Impact on Physicochemical Properties
| Substituent | Lipophilicity (logP) | Electron Effect | Biological Relevance |
|---|---|---|---|
| 4-tert-Butylbenzenesulfonyl | High (bulky, lipophilic) | Strong electron-withdrawing | Enhanced membrane permeability |
| 4-Fluoroaniline | Moderate | Electron-withdrawing | Stabilizes aromatic ring |
| Nitroethenyl | Low | Electron-deficient | Reactivity modulation |
Biological Activity
N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline is a complex organic compound with the molecular formula C24H24N2O5S. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H24N2O5S
- Molar Mass : 452.52 g/mol
- CAS Number : 1025609-87-3
The structure of this compound features a nitroethenyl group, a tert-butylbenzenesulfonyl moiety, and a fluoroaniline component. These structural characteristics are pivotal for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The key mechanisms include:
- Reduction of Nitro Groups : The nitro group can be reduced to form reactive intermediates that may engage with cellular components, potentially leading to alterations in cell signaling pathways.
- Sulfonyl Group Interaction : The sulfonyl moiety enhances membrane permeability, facilitating the compound's entry into cells where it can exert its effects.
- Enzyme Modulation : The fluoroaniline part can interact with various enzymes and receptors, influencing their activity and potentially leading to therapeutic effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus reducing inflammation in various models.
Case Studies
-
Breast Cancer Cell Line Study :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher doses.
-
Inflammation Model :
- Objective : To assess the anti-inflammatory effects in an animal model of arthritis.
- Findings : Administration of the compound led to reduced swelling and pain scores compared to control groups, alongside decreased levels of inflammatory markers.
Data Table: Summary of Biological Activities
Q & A
Q. What are standard synthetic routes for preparing N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline, and how are reaction conditions optimized?
Methodological Answer: The compound can be synthesized via condensation reactions between 4-fluoroaniline derivatives and sulfonyl chloride intermediates. For example:
- Step 1 : React 4-tert-butylbenzenesulfonyl chloride with a nitroethenyl precursor (e.g., 2-nitroethenyl chloride) to form the sulfonyl-nitroethenyl intermediate.
- Step 2 : Condense this intermediate with 4-fluoroaniline under reflux in ethanol or methanol (60–80°C) using acidic catalysts like HCl .
- Yield Optimization : Adjust stoichiometry (1:1 molar ratio of sulfonyl chloride to aniline) and use anhydrous solvents to minimize hydrolysis. Typical yields range from 66% to 79% under optimized conditions .
Q. How is the Z-isomer configuration confirmed in this compound?
Methodological Answer:
- NMR Spectroscopy : The Z-configuration is confirmed by distinct coupling constants in -NMR (e.g., for trans-coupling in nitroethenyl groups) .
- X-ray Crystallography : Single-crystal analysis resolves spatial arrangements of the sulfonyl and nitro groups relative to the double bond .
Q. What in vitro models are used for preliminary bioactivity screening?
Methodological Answer:
- Antifungal Assays : Test against Fusarium or Aspergillus strains using microdilution methods to determine minimum inhibitory concentrations (MICs) .
- Enzyme Inhibition : Measure IC values against target enzymes (e.g., fungal cytochrome P450) via spectrophotometric assays .
Advanced Research Questions
Q. How can computational methods predict structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions between the nitroethenyl group and active sites of target proteins (e.g., fungal CYP51). Key residues (e.g., heme iron) may coordinate with the nitro group .
- QSAR Modeling : Correlate substituent effects (e.g., tert-butyl bulkiness) with bioactivity using Hammett constants or logP values .
Q. What analytical challenges arise in characterizing stereochemical purity, and how are they resolved?
Methodological Answer:
- HPLC Challenges : Z/E isomers co-elute on C18 columns. Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or polar organic mobile phases for separation .
- Dynamic NMR : Resolve isomerization kinetics by variable-temperature -NMR to detect equilibrium shifts between Z and E forms .
Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?
Methodological Answer:
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor via LC-MS. Major degradation pathways include sulfonamide bond cleavage, yielding 4-fluoroaniline and nitroethenyl-sulfonic acid derivatives .
- Oxidative Stress : Use -NMR metabolomics to identify biomarkers (e.g., decreased maltose in Eisenia veneta models) indicating nitro group reduction .
Q. What omics approaches identify novel biomarkers for toxicity or resistance mechanisms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
